molecular formula C23H16N2S2 B11626333 2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11626333
M. Wt: 384.5 g/mol
InChI Key: TZFDOXHMDRIYME-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with benzylsulfanyl, phenyl, thiophen-2-yl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Substituents: The benzylsulfanyl, phenyl, and thiophen-2-yl groups are introduced through substitution reactions using reagents like benzyl chloride, phenylboronic acid, and thiophene derivatives.

    Formation of Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit enzyme activity or interfere with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
  • 4-Thiophenyl-pyrazole derivatives
  • Pyridine derivatives with different substituents

Uniqueness

2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16N2S2

Molecular Weight

384.5 g/mol

IUPAC Name

2-benzylsulfanyl-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H16N2S2/c24-15-20-19(22-12-7-13-26-22)14-21(18-10-5-2-6-11-18)25-23(20)27-16-17-8-3-1-4-9-17/h1-14H,16H2

InChI Key

TZFDOXHMDRIYME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CS4)C#N

Origin of Product

United States

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